(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal
CAS No.:
Cat. No.: VC15879046
Molecular Formula: C18H22O5
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H22O5 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enal |
| Standard InChI | InChI=1S/C18H22O5/c1-11(6-5-9-19)7-8-13-16(21-3)12(2)14-10-23-18(20)15(14)17(13)22-4/h7,9H,5-6,8,10H2,1-4H3/b11-7+ |
| Standard InChI Key | DCAOLJVHDZWXDX-YRNVUSSQSA-N |
| Isomeric SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC=O)OC |
| Canonical SMILES | CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC=O)OC |
Introduction
(E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal is a complex organic compound featuring a unique structural configuration that includes a hexenal group and a dihydroisobenzofuran moiety. This compound is notable for its potential applications in medicinal chemistry due to its biological activities and structural similarity to other pharmacologically active compounds.
Biological Activities and Applications
Compounds with similar structures to (E)-6-(4,6-dimethoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enal exhibit diverse biological activities. For instance, related compounds like mycophenolic acid derivatives are known for their immunosuppressive properties, acting as inhibitors of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial in purine nucleotide synthesis .
Comparison with Related Compounds
| Compound Name | CAS Number | Key Features | Biological Activity |
|---|---|---|---|
| Mycophenolic Acid | 24280–93–1 | Known immunosuppressant | Inhibits IMPDH |
| (E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-isobenzofuran) | 24280–93–1 | Hydroxy group instead of methoxy | Similar to mycophenolic acid |
| (E)-6-(1,3-Dihydro-4,6-dimethoxy-7-methyl-3-oxo-5-isobenzofuranyl)-4-methyl-4-hexenoic Acid | 38877-93-9 | Dimethoxy analogue of mycophenolic acid | Potential immunosuppressive |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume